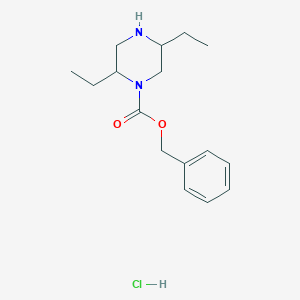

Benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride

CAS No.: 1333839-80-7

Cat. No.: VC3381802

Molecular Formula: C16H25ClN2O2

Molecular Weight: 312.83 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1333839-80-7 |

|---|---|

| Molecular Formula | C16H25ClN2O2 |

| Molecular Weight | 312.83 g/mol |

| IUPAC Name | benzyl 2,5-diethylpiperazine-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C16H24N2O2.ClH/c1-3-14-11-18(15(4-2)10-17-14)16(19)20-12-13-8-6-5-7-9-13;/h5-9,14-15,17H,3-4,10-12H2,1-2H3;1H |

| Standard InChI Key | KDWBFQOPCKXYCW-UHFFFAOYSA-N |

| SMILES | CCC1CNC(CN1C(=O)OCC2=CC=CC=C2)CC.Cl |

| Canonical SMILES | CCC1CNC(CN1C(=O)OCC2=CC=CC=C2)CC.Cl |

Introduction

Benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride is a chemical compound belonging to the piperazine class, which is widely used in pharmaceutical chemistry. This compound features a benzyl group and ethyl substituents on the piperazine ring, making it a valuable intermediate in the synthesis of drugs targeting central nervous system disorders .

Synthesis and Chemical Reactions

The synthesis of Benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride typically involves several key steps, utilizing solvents like dichloromethane or ethanol, and catalysts such as triethylamine or sodium hydroxide. The hydrochloride form enhances its solubility in water, which is beneficial for biological applications.

Common Reagents and Conditions

-

Solvents: Dichloromethane, Ethanol

-

Catalysts: Triethylamine, Sodium Hydroxide

-

Reaction Conditions: Optimized temperature and time for high yields and purity

Applications in Pharmaceutical Development

This compound is primarily used as an intermediate in synthesizing more complex organic molecules, particularly in the development of pharmaceuticals targeting various biological pathways. Its versatility makes it valuable in both academic and industrial settings focused on drug discovery and development.

Potential Therapeutic Targets

-

Central Nervous System Disorders: The compound is used in the synthesis of drugs targeting conditions such as anxiety, depression, and psychosis.

Analytical Techniques for Purity Assessment

Relevant analyses often include spectroscopic methods (NMR, IR) and chromatographic techniques (HPLC) for assessing the purity of Benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride.

Common Analytical Methods

| Method | Description |

|---|---|

| NMR (Nuclear Magnetic Resonance) | Used to determine the molecular structure and purity. |

| IR (Infrared Spectroscopy) | Provides information about the functional groups present in the compound. |

| HPLC (High-Performance Liquid Chromatography) | Used for quantitative analysis and purification of the compound. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume